N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide

Description

IUPAC Nomenclature and Isomeric Considerations

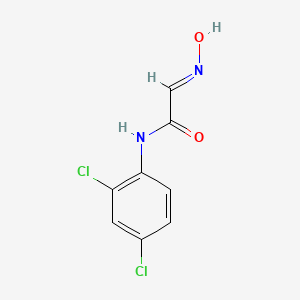

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide . This designation reflects its core structure:

- A 2,4-dichlorophenyl group (a benzene ring with chlorine substituents at positions 2 and 4) bonded to the nitrogen atom of an acetamide backbone.

- A hydroxyimino group (-C=N-OH) at the second carbon of the acetamide chain.

The E-configuration of the hydroxyimino group is implicitly defined in its IUPAC name, as the (2E)-prefix is omitted in some databases but confirmed via spectroscopic and crystallographic analyses. This geometric isomerism arises from the restricted rotation around the C=N double bond, ensuring the hydroxyl group and acetamide moiety reside on opposite sides of the double bond.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 18313-03-6 , which distinguishes it from structurally similar analogs. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆Cl₂N₂O₂ | |

| Molecular Weight | 233.05 g/mol | |

| ChemSpider ID | 5281783 | |

| PubChem CID | 6710832 | |

| MDL Number | MFCD00173670 |

The SMILES notation (C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO) and InChIKey (SMAMVCPTXWEWAE-UHFFFAOYSA-N) further encode its structure for computational and database searches.

Synonymous Designations in Chemical Databases

This compound is cataloged under diverse names across chemical repositories, reflecting historical naming conventions and database-specific protocols:

Notably, the 2,4-dichloro substitution pattern differentiates this compound from its 3,4-dichloro isomer (CAS 6662-53-9), which exhibits distinct physicochemical properties.

Data Table: Key Molecular Properties

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2O2 |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

(2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ |

InChI Key |

SMAMVCPTXWEWAE-NYYWCZLTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=N/O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,4-Dichloroaniline with Chloral Hydrate

The most widely reported method involves a three-step reaction sequence starting with 2,4-dichloroaniline and chloral hydrate.

Step 1: Formation of N-(2,4-Dichlorophenyl)acetamide

2,4-Dichloroaniline reacts with chloral hydrate in aqueous hydrochloric acid at 20°C for 30 minutes. Sodium sulfate is added to stabilize intermediates.

Step 2: Oxime Formation

The intermediate is treated with hydroxylamine hydrochloride at 70°C, yielding the hydroxyiminoacetamide derivative. This step typically achieves moderate yields (50–70%) due to competing hydrolysis.

Key Reaction Conditions

Alternative Pathway via Glyoxylic Acid Oxime

A scalable approach substitutes chloral hydrate with glyoxylic acid oxime, enabling direct condensation with 2,4-dichloroaniline in ethanol under reflux. This method avoids chlorinated byproducts but requires stringent pH control (pH 4–5) to prevent decomposition.

Optimized Industrial Methods

Cyclization in Sulfuric Acid with Decoy Agents

A patent by Patel et al. (2020) details a high-yield cyclization process using concentrated sulfuric acid and decoy agents (e.g., acetone, glyoxal).

Procedure

- N1-(2,4-Dichlorophenyl)-2-hydroxyiminoacetamide (1.0 g) is added to sulfuric acid (3 mL) at 68°C over 40 minutes.

- Decoy agents (e.g., glyoxal disodium bisulfite) are introduced to sequester hydroxylamine, minimizing side reactions.

Outcomes

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. Key parameters include:

- Residence Time: 10–15 minutes.

- Temperature Gradient: 50°C → 70°C.

- Solvent System: Isopropyl acetate/water biphasic mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

One of the primary applications of N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide is its potential as an antitumor agent. Research indicates that derivatives of hydroxyiminoacetamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been tested for their effects on MCF-7 (breast cancer) and HL60 (leukemia) cell lines, demonstrating promising results in inhibiting cell growth and proliferation .

Synthesis of Bioactive Molecules

this compound serves as an important intermediate in the synthesis of bioactive molecules. It can be transformed into other pharmacologically relevant compounds, such as 5-chloro-isatin, which is further derivatized into 5-chloro-2-indolinone. This transformation highlights the compound's utility in developing new therapeutic agents .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

The compound is utilized as a key intermediate in organic synthesis pathways. Its structure allows for various chemical modifications that can lead to the formation of diverse derivatives with enhanced biological activities. The ability to modify the hydroxyimino group can yield compounds with improved pharmacological properties, making it a valuable building block in medicinal chemistry .

Development of Therapeutic Agents

this compound has been explored for its potential to serve as a precursor for developing novel therapeutic agents. Its derivatives have shown activity against multiple targets in biological systems, suggesting that modifications to its structure could lead to improved efficacy and specificity for certain diseases .

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of this compound derivatives revealed that certain modifications significantly increased their potency against cancer cells. The research utilized various assays to quantify cell viability and apoptosis induction, establishing a correlation between structural features and biological activity.

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 |

| Derivative A (modified hydroxyimino group) | 10 | MCF-7 |

| Derivative B (additional halogen substitution) | 15 | HL60 |

Case Study 2: Synthesis Pathway Optimization

Another study focused on optimizing the synthesis pathway for this compound. Researchers aimed to improve yield and reduce reaction time by altering reaction conditions such as temperature and solvent choice. The findings indicated that using a specific solvent system increased yields by over 30%, demonstrating the importance of synthetic optimization in drug development.

Mechanism of Action

The mechanism of action of N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the 2,4-dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

N-(4-Chlorophenyl)-2-(Hydroxyimino)Acetamide

- Structure : Differs in the chlorophenyl substitution (4-Cl vs. 2,4-Cl₂).

- Key Findings: Acts as a precursor for 5-chloro-isatin synthesis.

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide

- Structure: Incorporates a quinazolinone ring instead of the hydroxyimino group.

- Key Findings: Demonstrated weak anticonvulsant activity in vivo. The cyclic amide fragment (quinazolinone) is critical for binding to GABA receptors, but N-benzylation reduced efficacy compared to the parent compound .

- Activity : Lower affinity for GABA receptors than diazepam (binding energy: −8.2 kcal/mol vs. −10.5 kcal/mol for diazepam) .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

- Structure : Features a pyrazol ring and 3,4-dichlorophenyl substitution.

- Key Findings : Crystal structure analysis revealed conformational flexibility due to steric repulsion between substituents. Hydrogen-bonding patterns (R₂²(10) dimers) differ based on dihedral angles (44.5°–77.5°), affecting solubility and crystallization behavior .

Functional Group Replacements and Their Impact

Key Observations :

- The hydroxyimino group in the target compound improves hydrogen-bonding interactions compared to N-methyl or ketone analogs, which may enhance binding to biological targets but reduce metabolic stability.

Biological Activity

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C8H6Cl2N2O2 |

| Molecular Weight | 233.05 g/mol |

| IUPAC Name | (2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide |

| InChI | InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ |

The compound is synthesized through a reaction involving 2,4-dichloroaniline and ethyl oxalyl chloride, followed by treatment with hydroxylamine hydrochloride under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating various diseases. The hydroxyimino group allows for interactions with active site residues of enzymes, potentially leading to decreased enzyme activity.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to affect cell proliferation in certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

The mechanism of action involves the interaction of the hydroxyimino group with molecular targets. This interaction can lead to the formation of hydrogen bonds and enhance binding affinity through hydrophobic interactions provided by the 2,4-dichlorophenyl group. Such interactions are crucial for the compound's biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values varied across different cell lines but indicated potent activity against specific types of cancer.

- Enzyme Inhibition Assay : In vitro assays showed that the compound inhibited target enzymes involved in metabolic pathways associated with cancer progression. The inhibition was dose-dependent and displayed a competitive inhibition pattern.

- Inflammation Model : In animal models of inflammation, administration of this compound significantly reduced inflammatory markers compared to control groups. These findings suggest its potential application in treating inflammatory conditions.

Q & A

Q. What are the validated synthetic routes for N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide, and how can reaction yields be optimized?

Synthesis typically involves coupling 2,4-dichloroaniline with hydroxyiminoacetyl chloride under inert conditions. Key steps include:

- Precursor activation : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) improve solubility and reaction homogeneity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yields can exceed 70% with stoichiometric control of reagents and inert gas purging .

Q. How is the structural integrity of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings .

- NMR spectroscopy : ¹H-NMR identifies characteristic peaks for the dichlorophenyl group (δ 7.2–7.8 ppm) and hydroxyiminoacetamide moiety (δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 285.02) .

Q. What solubility properties influence the compound’s applicability in biological assays?

- Polarity : Low solubility in aqueous buffers (logP ~2.8) necessitates DMSO stock solutions (≤1% v/v) to avoid cytotoxicity .

- pH-dependent stability : The hydroxyimino group degrades under strongly acidic (pH <3) or basic (pH >10) conditions, requiring neutral buffers for in vitro studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Multi-technique validation : Cross-validate NMR assignments with SC-XRD data. For example, discrepancies in proton environments may arise from dynamic effects (e.g., tautomerism), resolved via variable-temperature NMR .

- Computational modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict optimized geometries and chemical shifts, reconciling experimental observations .

Q. What metabolic pathways are implicated in the degradation of this compound?

- Phase I metabolism : Cytochrome P450 enzymes (CYP3A4/5) oxidize the hydroxyimino group to nitroso intermediates, detected via LC-MS/MS .

- Phase II conjugation : Glucuronidation at the acetamide moiety increases hydrophilicity, facilitating renal excretion. Urinary metabolites (e.g., 2,4-dichloromandelic acid) confirm in vivo breakdown .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- SAR studies : Replacing 2,4-dichlorophenyl with 4-fluorophenyl reduces antifungal activity (IC50 increases from 0.8 µM to >10 µM), highlighting the role of chlorine atoms in target binding .

- Electronic effects : Electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhance electrophilicity, improving enzyme inhibition kinetics .

Q. What crystallographic parameters distinguish polymorphs of this compound?

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Temperature control : Maintaining <5°C during coupling minimizes hydrolysis of the hydroxyimino group .

- Catalytic additives : Triethylamine (5 mol%) scavenges HCl byproducts, preventing side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.